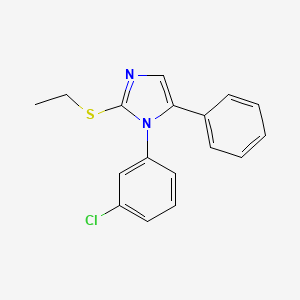

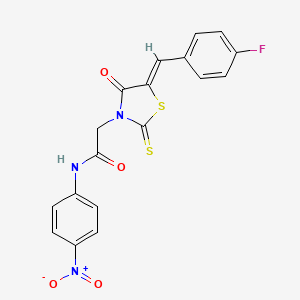

1-(3-氯苯基)-2-(乙硫基)-5-苯基-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

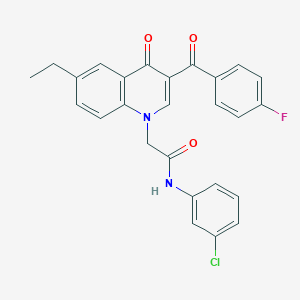

The synthesis of imidazole derivatives often involves the formation of the imidazole ring followed by functionalization at specific positions on the ring. For example, the synthesis of 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride was designed to act as a pro-drug, releasing a lethal species within anaerobic bacterial cells after bioreduction . Similarly, the synthesis of other chlorophenyl imidazole derivatives, such as 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, involves nucleophilic substitution and other standard organic synthesis techniques .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal structures of several related compounds. For instance, the crystal structure of 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one shows intermolecular hydrogen bonds and C-H⋯π interactions, which could be indicative of the behavior of similar compounds . The planarity of the imidazole ring and its perpendicularity to adjacent phenyl rings, as seen in the structure of 2-(4-chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, is also a common feature that may influence biological interactions .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are often used in their synthesis. The reactivity of the imidazole ring can be influenced by the substituents present, as demonstrated by the direction of benzylation in 2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole, which occurs at the N(1) atom10. The presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity and the outcome of chemical reactions involving these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of chlorophenyl groups can increase the lipophilicity of the compound, potentially affecting its solubility and bioavailability. The crystal packing and intermolecular interactions observed in the crystal structures of related compounds provide insights into the solid-state properties of these molecules . The antifungal and antibacterial activities of these compounds are also influenced by their chemical properties, as seen in the evaluation of their biological activities against various pathogens .

科学研究应用

结构分析与晶体学

多项研究重点关注与“1-(3-氯苯基)-2-(乙硫基)-5-苯基-1H-咪唑”相关的化合物的晶体结构分析,揭示了其分子构型和分子间相互作用。例如,Saberi 等人 (2009) 对一种密切相关的化合物进行的研究描述了使用微波辅助技术进行合成,并提供了 X 射线衍射 (XRD) 数据,突出了该化合物的平面构象以及结构中不存在经典氢键 (Saberi 等人,2009)。Kapoor 等人 (2011) 对类似咪唑衍生物的另一项研究详细阐述了其三斜晶体结构,重点关注苯环和咪唑环的平面性以及 C-H…π 相互作用的存在 (Kapoor 等人,2011)。

合成与表征

对咪唑衍生物的研究,包括“1-(3-氯苯基)-2-(乙硫基)-5-苯基-1H-咪唑”的结构类似物,广泛涵盖了合成方法和药理学评估。例如,Wiglenda 等人 (2005) 的一项研究探讨了 1H-咪唑的合成及其生物活性,展示了构效关系并突出了它们作为雌激素受体配体和环氧合酶酶抑制剂的潜力 (Wiglenda 等人,2005)。Zang 等人 (2010) 的另一项调查报告了使用离子液体合成三取代咪唑的方法,提供了一种在超声波辐射下高效的一锅三组分合成方法 (Zang 等人,2010)。

抗癌与抗真菌活性

咪唑衍生物已被评估其生物活性,包括抗癌和抗真菌特性。Gomha 等人 (2014) 合成了包含吡唑部分的新型噻二唑和噻唑,显示出对乳腺癌细胞系 MCF-7 的有希望的抗癌活性 (Gomha 等人,2014)。Chevreuil 等人 (2008) 研究了新的咪唑衍生物的抗真菌活性,显示出对白色念珠菌和其他真菌菌株的有效性 (Chevreuil 等人,2008)。

催化与材料应用

研究还扩展到咪唑衍生物的催化和材料科学应用。Dubey 等人 (2017) 对具有硫化 N-杂环卡宾的三核钯(ii)配合物进行的研究展示了它们在腈酰胺互变异构和 Sonogashira C-C 偶联中的效率,表明咪唑基化合物在催化中的多功能性 (Dubey 等人,2017)。

属性

IUPAC Name |

1-(3-chlorophenyl)-2-ethylsulfanyl-5-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2S/c1-2-21-17-19-12-16(13-7-4-3-5-8-13)20(17)15-10-6-9-14(18)11-15/h3-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJVYPWRXCFTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-diphenylpropyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2528724.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2528733.png)

![3-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2528738.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)

![1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2528742.png)